molecular formula C9H7BrN2O2 B1528217 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid CAS No. 1203571-75-8

8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid

Cat. No.: B1528217
CAS No.: 1203571-75-8
M. Wt: 255.07 g/mol
InChI Key: FTSQYAYTUUQLBF-UHFFFAOYSA-N
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Description

8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by a fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of bromine and methyl groups at specific positions on the ring system imparts unique chemical properties to the compound.

Preparation Methods

The synthesis of 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid can be achieved through various synthetic routes. Common methods include:

    Condensation Reactions: This involves the condensation of appropriate precursors under acidic or basic conditions to form the imidazo[1,2-A]pyridine core.

    Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.

    Oxidative Coupling: This method involves the coupling of intermediates in the presence of oxidizing agents to form the imidazo[1,2-A]pyridine ring system.

    Tandem Reactions: These are sequential reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the desired compound.

    Aminooxygenation and Hydroamination Reactions:

Chemical Reactions Analysis

8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced derivatives.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic or heteroaromatic compounds to form larger, more complex structures.

    Functionalization Reactions: The compound can be functionalized at various positions on the ring system to introduce new functional groups.

Common reagents used in these reactions include oxidizing agents, reducing agents, nucleophiles, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-5-2-6(10)8-11-7(9(13)14)4-12(8)3-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSQYAYTUUQLBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid
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8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid
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8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid
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8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid
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8-Bromo-6-methylimidazo[1,2-A]pyridine-2-carboxylic acid

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